SILAC Baseline-Resolved Quantification
L-Leucine (13C6) provides a uniform +6 Dalton mass shift relative to unlabeled L-leucine (Δmass = +6 Da), enabling baseline-resolved quantification of labeled vs. unlabeled peptide pairs in SILAC experiments . This mass difference is sufficient to prevent isotopic envelope overlap in MS1 spectra for peptides containing up to approximately 10 leucine residues, ensuring accurate relative quantification without the chromatographic retention time shifts associated with deuterated analogs [1]. In comparative studies, the +6 Da shift from 13C6-leucine was successfully utilized to quantify proteins with expression rate variations of at least 50% with high confidence in Bifidobacterium longum proteomes [2].
| Evidence Dimension | Mass shift for MS-based quantification |
|---|---|
| Target Compound Data | +6 Da (uniform 13C6 labeling) |
| Comparator Or Baseline | Unlabeled L-leucine: 0 Da; L-Leucine-2H10: +10 Da (with deuterium isotope effect); L-Leucine-13C6,15N: +7 Da |
| Quantified Difference | Target provides +6 Da shift with no deuterium isotope effect; deuterated analogs exhibit altered LC retention times. |
| Conditions | High-resolution mass spectrometry (HRMS) analysis of tryptic peptides; SILAC cell culture labeling. |
Why This Matters
The +6 Da mass shift ensures accurate peptide pair quantification without chromatographic interference, a critical requirement for reproducible SILAC proteomics data.
- [1] Tran L, Masters H, Katsanos C. L-[2,3,3,4,5,5,5,6,6,6-2H10]leucine improves accuracy of muscle protein synthesis determinations when using blood amino acid enrichment as the precursor pool. FASEB J. 2014;28(1_supplement):258.8. View Source
- [2] Couté Y, et al. Labeling of Bifidobacterium longum cells with 13C-substituted leucine for quantitative proteomic analyses. Appl Environ Microbiol. 2007;73(17):5653-6. View Source
